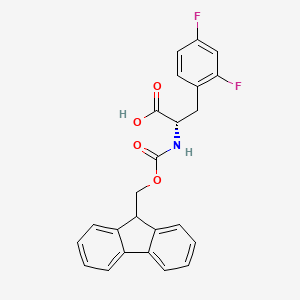

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

Descripción general

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H19F2NO4 and its molecular weight is 423.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Fmoc-L-2,4-Difluorophe, also known as FMOC-2,4-DIFLUORO-L-PHENYLALANINE or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid, is primarily used as a protecting group for amines . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Mode of Action

The Fmoc group is a base-labile protecting group used in organic synthesis . It is introduced to protect the amine group during the synthesis process and is later removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of peptides and proteins, where it protects the amine group during the synthesis process .

Result of Action

The primary result of the action of Fmoc-L-2,4-Difluorophe is the protection of the amine group during the synthesis of peptides and proteins . This protection allows for the successful synthesis of these compounds without unwanted side reactions .

Action Environment

The action of Fmoc-L-2,4-Difluorophe is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence the efficacy and stability of the compound. For instance, the Fmoc group is removed by a base, so the pH of the environment can affect this process .

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Fluorenylmethoxycarbonyl (Fmoc) group: Commonly used in peptide synthesis as a protecting group.

- Difluorophenyl moiety : Imparts unique electronic properties that may influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H22F2N2O4 |

| Molecular Weight | 396.42 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves:

- Protection of the amine group using the Fmoc group.

- Formation of the difluorophenyl propanoic acid moiety through specific coupling reactions.

- Purification via chromatography to isolate the final product.

This multi-step synthesis allows for the introduction of various functional groups tailored for specific applications in drug design and peptide synthesis .

Biological Activity

The biological activity of this compound is closely linked to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities, including:

- Anticholinesterase Activity : Some Fmoc-protected amino acids have been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

- Enzyme Interaction Studies : The compound's interactions with enzymes can elucidate its mechanism of action and therapeutic pathways.

The mechanism of action involves:

- Interaction with Biological Targets : The Fmoc group provides stability during chemical reactions, while the difluorophenyl moiety may engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with proteins or enzymes .

Case Studies and Research Findings

- Fluorescent Probes : Research has indicated that fluorene derivatives can serve as effective fluorescent probes in bioimaging due to their high quantum yields and photostability . This property can be leveraged for tracking biological processes in real-time.

- Peptide Synthesis Applications : The compound has been utilized in synthesizing peptides that demonstrate various biological activities, including antimicrobial and anticancer properties. Bioassays have been conducted to evaluate the efficacy of these peptides against specific targets .

- Pharmaceutical Development : The unique structure of this compound allows it to be a precursor for developing novel pharmaceutical agents targeting specific pathways involved in diseases such as cancer and Alzheimer’s disease .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-L-2,4-difluorophenylalanine is primarily utilized in peptide synthesis due to its ability to protect amino acids during coupling reactions. The Fmoc group can be removed under mild basic conditions, facilitating the sequential addition of amino acids to form peptides. This property is essential for creating peptides with specific sequences that can exhibit desired biological activities.

Drug Development

The incorporation of difluorophenylalanine into peptides has been shown to enhance the pharmacological properties of the resulting compounds. The difluoro substitution can increase metabolic stability and alter the physicochemical properties of peptides, making them more suitable for therapeutic applications.

Case Study : Research has demonstrated that peptides containing difluorophenylalanine exhibit improved binding affinity to target receptors compared to their non-fluorinated counterparts. This modification has implications in developing more effective drugs for various diseases, including cancer and metabolic disorders.

Structure-Activity Relationship (SAR) Studies

The unique structure of Fmoc-L-2,4-difluorophenylalanine allows researchers to conduct SAR studies effectively. By systematically altering the peptide sequences and incorporating this fluorinated amino acid, scientists can evaluate how changes affect biological activity and binding interactions with biological targets.

Research indicates that peptides synthesized using Fmoc-L-2,4-difluorophenylalanine can exhibit significant biological activities, including:

- Antimicrobial Properties : Certain peptides have shown effectiveness against bacterial strains.

- Antitumor Activity : Peptides designed with this amino acid have been evaluated for their ability to inhibit tumor growth in vitro and in vivo.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid?

- The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection strategies. A typical procedure involves coupling the Fmoc-protected amino acid precursor with 2,4-difluorophenylpropanoic acid derivatives under anhydrous conditions using coupling agents like HOBt/DIC in dichloromethane or THF. Post-synthesis, Fmoc deprotection is achieved using 20% piperidine in DMF .

Q. How can purity and structural integrity be confirmed after synthesis?

- Analytical techniques include:

- HPLC : Purity ≥99% (retention time matching reference standards) .

- 1H NMR : Peaks at δ 7.3–7.8 ppm confirm aromatic protons from the fluorenyl group, while δ 4.2–4.5 ppm corresponds to the α-carbon proton of the amino acid backbone .

- Mass spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., 437.4 g/mol for analogs) .

Q. What safety precautions are critical during handling?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation (H335 hazard). Avoid skin contact (H315/H319 risks). Store at 2–8°C in sealed, light-protected containers .

Q. How does the fluorophenyl substituent influence reactivity in peptide coupling?

- The 2,4-difluorophenyl group enhances electron-withdrawing effects, increasing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attack by amine groups in peptide bond formation, improving coupling efficiency .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for analogs?

- Conduct structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., fluorination patterns, alkyl chains). For example, replacing 2,4-difluorophenyl with 3,5-difluorophenyl alters steric and electronic profiles, impacting target binding . Validate results using orthogonal assays (e.g., SPR for binding kinetics, cellular uptake studies) .

Q. What strategies optimize stability under varying pH and temperature?

- Stability testing in buffers (pH 4–9) at 25°C and 37°C reveals:

- Acidic conditions (pH <5) : Hydrolysis of the Fmoc group occurs, requiring inert atmospheres for storage .

- Basic conditions (pH >8) : Risk of racemization at the α-carbon; use low-temperature reactions (<0°C) to minimize this .

Q. How to address low yields in large-scale peptide conjugation?

- Key factors:

- Solvent choice : THF improves solubility vs. DCM but may reduce reaction rates.

- Coupling agents : Switch from HOBt/DIC to PyBOP for higher efficiency in polar solvents .

- Temperature control : Maintain –20°C during Fmoc deprotection to prevent side reactions .

Q. What mechanistic insights can NMR provide during structural confirmation?

- NOESY spectra : Detect spatial proximity between the fluorenyl group and difluorophenyl ring, confirming stereochemistry .

- 13C NMR : Carbonyl carbons (170–175 ppm) validate ester/amide bond integrity .

Q. How to design bioconjugation protocols while avoiding racemization?

- Use low-dielectric solvents (e.g., DMF) and chiral catalysts (e.g., Hünig’s base) to preserve the (S)-configuration. Monitor enantiomeric excess via chiral HPLC .

Q. Why do conflicting GHS classifications exist for similar Fmoc derivatives?

- Variations arise from differences in substituents (e.g., methyl vs. trifluoromethyl groups) affecting toxicity profiles. Cross-reference SDS data for acute oral (H302) and inhalation (H335) hazards across analogs .

Q. Methodological Tables

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | THF (anhydrous) | +15% vs. DCM | |

| Coupling Agent | PyBOP | +20% vs. HOBt | |

| Deprotection Time | 30 min (20% piperidine) | >95% efficiency |

Table 2: Stability Under Accelerated Conditions

| Condition | Degradation Pathway | Mitigation Strategy | Reference |

|---|---|---|---|

| pH 3, 37°C, 24h | Fmoc hydrolysis | Store under N₂ atmosphere | |

| pH 9, 25°C, 48h | Racemization | Use chiral catalysts |

Propiedades

IUPAC Name |

(2S)-3-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBGJWYZYONGDV-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.